N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, including a chlorophenyl group, a sulfanylethyl chain, and a methoxy-methylsulfonylanilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate alkylating agent to form the chlorophenyl sulfanyl intermediate.
Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative that contains the methoxy and methylsulfonyl groups. This coupling reaction often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. 4
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-14-4-9-18(26-2)17(12-14)22(28(3,24)25)13-19(23)21-10-11-27-16-7-5-15(20)6-8-16/h4-9,12H,10-11,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCIOIOFJKNTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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